(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Description
(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C22H26N2O2S and its molecular weight is 382.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Stereospecific Synthesis : Research has explored the stereospecific synthesis of pyrrolidines with various configurations via 1,3-dipolar cycloadditions to sugar-derived enones, highlighting methodologies that might be applicable to the synthesis of compounds with similar structural complexity (Guillermo A Oliveira Udry et al., 2014).
- Novel Thieno-Fused Bicyclic Compounds : The synthesis and characterization of new substituted thieno-fused bicyclic compounds through new enaminone containing thieno[2,3-b]pyridine scaffold have been reported, indicating a pathway for the creation of complex molecular architectures (Y. Mabkhot et al., 2015).
Biological Evaluation
- Antimicrobial Activity : A series of novel pyrazoline derivatives, which share structural motifs with the compound of interest, demonstrated antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Satyender Kumar et al., 2012).
- Anticancer and Antimicrobial Agents : Research into the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents shows the potential of structurally complex heterocyclic compounds in therapeutic applications (Kanubhai D. Katariya et al., 2021).
Molecular Docking and Theoretical Studies
- Molecular Docking Analysis : Synthesized compounds containing the pyrazole moiety, similar in complexity to the query compound, were evaluated for their antibacterial and antioxidant activities, further supported by molecular docking analysis to elucidate interactions at the molecular level (Golea Lynda, 2021).
Formulation Development
- Solution Formulation for Poorly Water-Soluble Compounds : A study focused on developing a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound, which is relevant for enhancing the bioavailability of complex molecules like the one of interest (Lori Burton et al., 2012).
properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c25-21(22(8-11-26-12-9-22)18-4-2-1-3-5-18)24-15-19(16-24)23-10-6-20-17(14-23)7-13-27-20/h1-5,7,13,19H,6,8-12,14-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKJAOGRRNJHLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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